molecular formula C21H17ClN6O3S B3016528 7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901735-91-9

7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3016528
CAS No.: 901735-91-9
M. Wt: 468.92
InChI Key: IKSAOPPKWDIFJB-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic compound containing several fused rings, including a pyridopyrimidinone, a triazoloquinazoline, and a thioether linkage .


Molecular Structure Analysis

The structure of this compound would likely be complex due to the presence of multiple fused rings. The triazoloquinazoline and pyridopyrimidinone rings are aromatic, which could contribute to the compound’s stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds like 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines has been explored. Researchers found that these compounds can react with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to give amides. This process can lead to the formation of chlorides of partially hydrogenated [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ones and other complex structures (Chernyshev et al., 2014).

Antiproliferative Properties

  • Indole-containing biaryl derivatives, similar in structure to the compound , have been synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds have shown promise as potential antiproliferative agents (Yuan et al., 2021).

Potential Diuretic Activity

  • Derivatives of quinazoline and pyridopyrimidine, which share structural features with the compound , have been prepared as potential diuretic agents. Some of these compounds have shown diuretic activity in animal models (Eisa et al., 1996).

Antimicrobial Activity

  • Some compounds related to the chemical structure have been synthesized and tested for antimicrobial activity. These include novel derivatives like [1,2,4]triazolo[1,5-c]quinazolin-2-ylthio carboxylic acids and esters, which exhibited significant antimicrobial activity against various pathogens (Antipenko et al., 2009).

Agricultural Applications

  • Quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been designed and evaluated for their inhibition activities against phytopathogenic bacteria and fungi. Some of these compounds demonstrated potent inhibition activities, suggesting their potential as efficient agricultural bactericides (Du et al., 2018).

Biochemical Analysis

Biochemical Properties

7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer properties .

Cellular Effects

The effects of This compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. This compound can influence cell function by inhibiting the ERK signaling pathway, which is crucial for cell growth and survival. By downregulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of key signaling proteins and altered gene expression. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying cellular processes and developing therapeutic agents .

Properties

IUPAC Name

7-chloro-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3S/c1-11-23-20-14-7-16(30-2)17(31-3)8-15(14)25-21(28(20)26-11)32-10-13-6-19(29)27-9-12(22)4-5-18(27)24-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSAOPPKWDIFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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